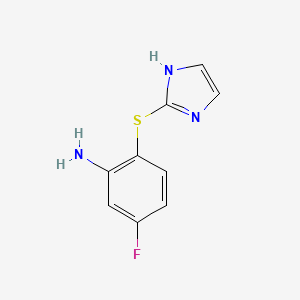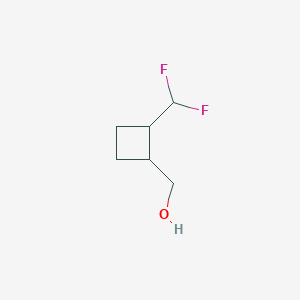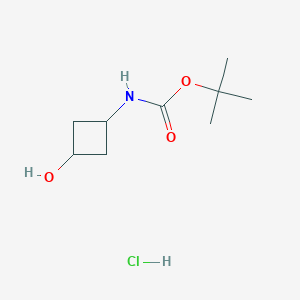
tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C9H17NO3 . It is a derivative of cyclobutanol and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride typically involves the reaction of trans-3-hydroxycyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
科学的研究の応用
Chemistry: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of cyclic compounds and heterocycles .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
作用機序
The mechanism of action of tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction .
類似化合物との比較
- tert-Butyl (cis-3-hydroxycyclobutyl)carbamate
- tert-Butyl (trans-3-aminocyclobutyl)carbamate
- tert-Butyl (cis-3-formylcyclobutyl)carbamate
- trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid
Comparison: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride is unique due to its trans configuration, which imparts distinct chemical and physical properties. Compared to its cis counterpart, the trans isomer exhibits different reactivity and stability. The presence of the hydroxyl group also differentiates it from other similar compounds, making it more versatile in various chemical reactions .
特性
分子式 |
C9H18ClNO3 |
|---|---|
分子量 |
223.70 g/mol |
IUPAC名 |
tert-butyl N-(3-hydroxycyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(12)10-6-4-7(11)5-6;/h6-7,11H,4-5H2,1-3H3,(H,10,12);1H |
InChIキー |
BYQQEVTUYFGZMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(C1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12943336.png)

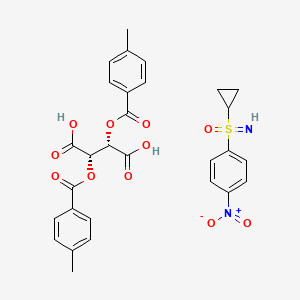
![4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline](/img/structure/B12943340.png)
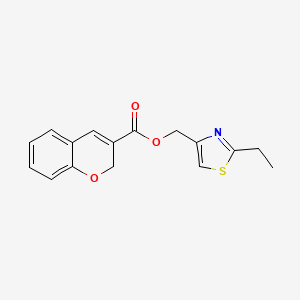
![N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide](/img/structure/B12943349.png)
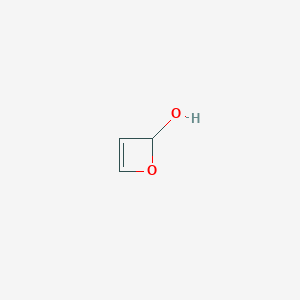
![Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12943360.png)
![2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12943367.png)
![Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate](/img/structure/B12943382.png)
![6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12943393.png)
